Aucuparin

Descripción general

Descripción

Synthesis Analysis

The synthesis of Aucuparin involves several steps. Researchers have designed and synthesized a series of biphenyl and dibenzofuran derivatives using Suzuki-coupling and demethylation reactions. These synthetic pathways yield moderate to excellent yields (ranging from 51% to 94%). Notably, eleven of these compounds exhibit potent antibacterial activities against both prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. For instance, compounds like 40-(trifluoromethyl)-[1,10-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) demonstrate remarkable inhibitory effects against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds are as low as 3.13 and 6.25 µg/mL, respectively. Additionally, other derivatives exhibit comparable inhibitory activities against Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii .

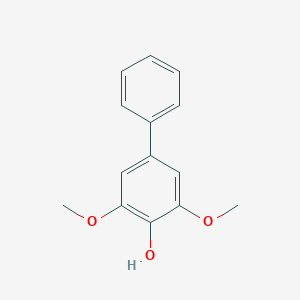

Molecular Structure Analysis

The molecular structure of this compound consists of biphenyl and dibenzofuran moieties. These aromatic rings contribute to its biological activity. Specifically, a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls enhance their antibacterial properties. For benzo-heterocycles, N-heterocycles exhibit optimal antibacterial activity .

Aplicaciones Científicas De Investigación

Aucuparin as a Phytoalexin in Rosaceous Subtribe Pyrinae

This compound is a biphenyl phytoalexin found in the rosaceous subtribe Pyrinae, which includes significant fruit trees like apples and pears. Its biosynthesis in Sorbus aucuparia (mountain ash) cell cultures was triggered by the fungus Venturia inaequalis. This process involves a sequence of biosynthetic steps including O-methylation and 4-hydroxylation, catalyzed by distinct methyltransferases and a microsomal cytochrome P450 monooxygenase (Khalil et al., 2013).

Antibacterial Activity Against Gram-Positive Bacteria

This compound, derived from Kielmeyera coriacea, displayed significant antibacterial activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. It was observed to have bactericidal activity with no regrowth over 24 hours at high concentrations (Cortez et al., 2002).

This compound in Response to Fungal Infection

Sorbus aucuparia sapwood typically does not contain this compound and its derivatives unless there is fungal infection. It's then produced as a response, with different Sorbus trees showing variability in the phytoalexin response (Kokubun et al., 1995).

Potential Therapeutic Role in Pulmonary Fibrosis

This compound has shown potential as a treatment for idiopathic pulmonary fibrosis (IPF). It inhibited lung fibrosis in a mouse model and suppressed inflammatory cytokine production and collagen synthesis from macrophages and fibroblasts, suggesting its anti-inflammatory role could be therapeutic in IPF (Lee et al., 2021).

Role in the Biosynthesis of Phytoalexins

The biosynthesis of aucuparins and xanthones in plants can be understood by considering their formation through the interaction of 5-dehydroshikimic acid with activated acetic acid units (Gottlieb, 1968).

Induction by Reactive Oxygen Species

In Sorbus aucuparia cell cultures, the formation of this compound, a biphenyl phytoalexin, is induced by yeast extract through a burst of reactive oxygen species (ROS), demonstrating a significant role of endogenous ROS in the induction process (Qiu et al., 2011).

Propiedades

IUPAC Name |

2,6-dimethoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKBEANTNJGRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190353 | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3687-28-3 | |

| Record name | Aucuparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aucuparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUCUPARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

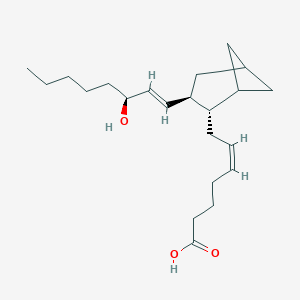

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

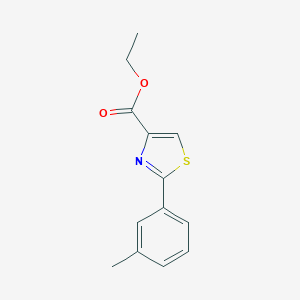

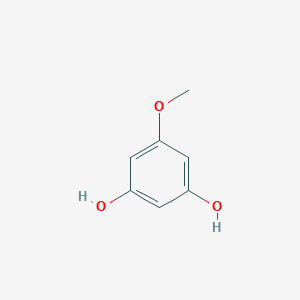

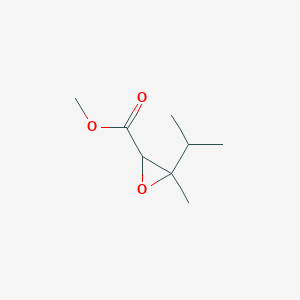

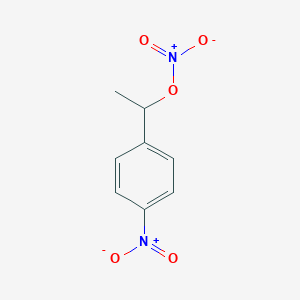

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)